REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=C(C(O)=O)[CH:2]=1.C[O:14][C:15]([O:18][CH3:19])([CH3:17])C.[ClH:20].[CH3:21]O>>[ClH:20].[CH3:21][O:9][C:7]([C:5]1[CH:6]=[N:1][CH:2]=[C:17]([C:15]([O:18][CH3:19])=[O:14])[CH:4]=1)=[O:8] |f:4.5|
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Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 18 h under an atmosphere of Ar
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
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Details
|
ether (100 mL) was added to the crude material
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated to reflux
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Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C=1C=NC=C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |